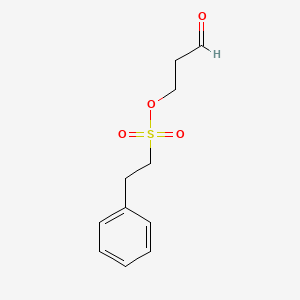
Benzyl oxopropyl mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl oxopropyl mesylate is an organic compound with the molecular formula C11H16O4S. It is a derivative of methanesulfonic acid and is known for its utility in various chemical reactions and industrial applications. The compound is characterized by the presence of a benzyl group, an oxopropyl group, and a mesylate group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl oxopropyl mesylate can be synthesized through the reaction of 3-benzyloxy-1-propanol with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, and the product is purified through standard techniques such as distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Benzyl oxopropyl mesylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The oxopropyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include benzyl iodide, benzyl thiocyanate, and benzylamine.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: The major product is 3-benzyloxy-1-propanol.
Scientific Research Applications
Benzyl oxopropyl mesylate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of benzyl oxopropyl mesylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The mesylate group, being a good leaving group, facilitates the displacement by nucleophiles, leading to the formation of new chemical bonds. The benzyl and oxopropyl groups provide additional sites for chemical modifications, enhancing the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Benzyl tosylate: Similar to benzyl oxopropyl mesylate but with a tosylate group instead of a mesylate group.
Benzyl chloride: Contains a chloride leaving group and is used in similar nucleophilic substitution reactions but with different reactivity and selectivity.
Benzyl bromide: Similar to benzyl chloride but with a bromide leaving group, offering different reactivity profiles.
Uniqueness: this compound is unique due to the presence of both the benzyl and oxopropyl groups, which provide additional functionalization sites. The mesylate group offers better leaving group properties compared to chloride and bromide, making it more efficient in certain synthetic applications .
Properties
Molecular Formula |
C11H14O4S |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
3-oxopropyl 2-phenylethanesulfonate |
InChI |
InChI=1S/C11H14O4S/c12-8-4-9-15-16(13,14)10-7-11-5-2-1-3-6-11/h1-3,5-6,8H,4,7,9-10H2 |
InChI Key |
JQOQQYVIZJQQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)OCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



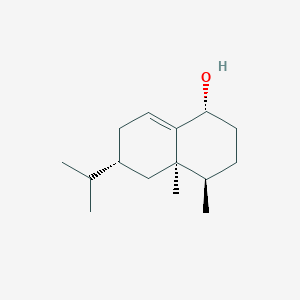
![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
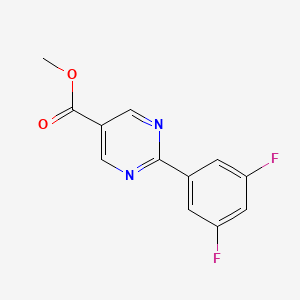
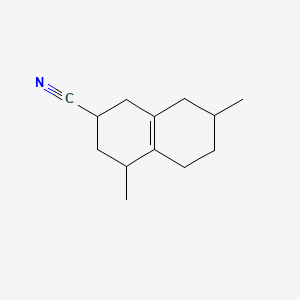

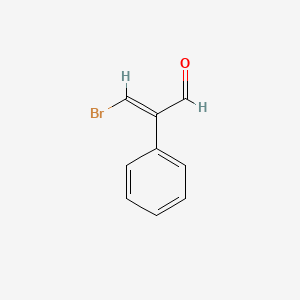
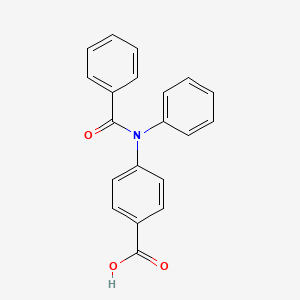
![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
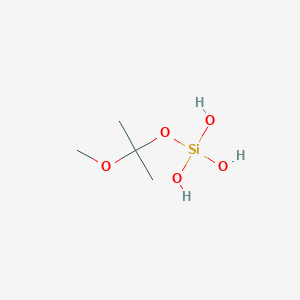
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)
